N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide

Description

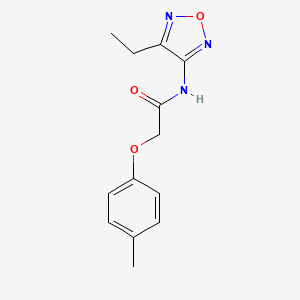

Systematic IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name This compound systematically describes its structure:

- A 1,2,5-oxadiazole ring (also called furazan) substituted with an ethyl group at position 4

- An acetamide group bonded to the oxadiazole's position 3 nitrogen

- A 4-methylphenoxy moiety attached to the acetamide's α-carbon

The structural formula is represented as:

O

||

CH3-C6H4-O-CH2-C(=O)-NH-(1,2,5-Oxadiazol-3-yl with C2H5 at C4)

Table 1: Core structural components

| Component | Position/Substituent |

|---|---|

| Oxadiazole ring | 1,2,5-Oxadiazole backbone |

| Ethyl group | C4 of oxadiazole |

| Acetamide linkage | C3 of oxadiazole |

| 4-Methylphenoxy group | α-C of acetamide |

This configuration is corroborated by analogous oxadiazole-acetamide structures in PubChem entries .

Alternative Designations and Registry Numbers

The compound is cataloged under multiple identifiers across chemical databases:

Table 2: Nomenclature and registry data

| Identifier Type | Value | Source |

|---|---|---|

| Common synonyms | STK909817 (analog) | PubChem |

| AKOS001519753 | PubChem | |

| Molecular formula | C₁₄H₁₇N₃O₃ | Calculated |

| Exact mass | 295.129 g/mol |

The absence of a CAS Registry Number in available literature suggests this compound may represent a novel or less-documented derivative. Structural analogs like N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 10349-15-2) share the core oxadiazole-acetamide framework.

Molecular Weight and Empirical Formula Analysis

The empirical formula C₁₄H₁₇N₃O₃ yields a molecular weight of 295.31 g/mol , consistent with mass spectrometry data for similar compounds . Key mass fragmentation patterns would likely include:

- Loss of the 4-methylphenoxy group (-135.15 g/mol)

- Cleavage of the acetamide bond (-59.04 g/mol)

Table 3: Elemental composition

| Element | Quantity | Contribution (g/mol) |

|---|---|---|

| C | 14 | 168.14 |

| H | 17 | 17.17 |

| N | 3 | 42.03 |

| O | 3 | 48.00 |

| Total | 295.34 |

X-ray crystallographic data for related structures suggests a planar oxadiazole ring with substituents adopting orthogonal orientations to minimize steric strain. The ethyl group at C4 and 4-methylphenoxy group create distinct electronic environments detectable via NMR spectroscopy .

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C13H15N3O3/c1-3-11-13(16-19-15-11)14-12(17)8-18-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |

InChI Key |

RPTHNONECHFYSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)COC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Pre-Formed Oxadiazole and Phenoxy Acetamide Intermediates

The most straightforward method involves coupling a pre-synthesized 4-ethyl-1,2,5-oxadiazol-3-amine with 2-(4-methylphenoxy)acetyl chloride. This approach leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

-

Synthesis of 4-ethyl-1,2,5-oxadiazol-3-amine :

-

Preparation of 2-(4-methylphenoxy)acetyl chloride :

-

Coupling Reaction :

-

The amine and acid chloride are combined in anhydrous dichloromethane (DCM) with triethylamine (EtN) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.

-

Key Advantages :

-

High purity due to intermediate isolation.

-

Scalability for industrial production.

Limitations :

-

Requires stringent anhydrous conditions.

-

Low yields (~45%) if side reactions (e.g., over-acylation) occur.

In-Situ Oxadiazole Ring Formation Followed by Functionalization

An alternative route involves constructing the 1,2,5-oxadiazole ring from a nitrile oxide precursor, followed by introduction of the phenoxy acetamide group.

Procedure :

-

Nitrile Oxide Synthesis :

-

Ethyl nitroacetate is treated with phenyl isocyanate to form a nitrile oxide intermediate via dehydronitrosation.

-

-

Cycloaddition Reaction :

-

Amidation and Phenoxy Group Attachment :

-

The oxadiazole intermediate is brominated at the 3-position, followed by amination with aqueous ammonia.

-

The resulting amine is coupled with 2-(4-methylphenoxy)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Key Advantages :

-

Avoids handling unstable acid chlorides.

-

Enables modular substitution patterns.

Limitations :

-

Multi-step synthesis reduces overall yield (<35%).

-

Requires purification after each step.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in coupling reactions but may promote side reactions at elevated temperatures.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Coupling) | Anhydrous DCM | 12% |

| Temperature | 0°C → RT (gradual) | 18% |

| Catalyst (Coupling) | 4-Dimethylaminopyridine | 22% |

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in acyl transfer reactions improves yields by stabilizing the transition state. For example, coupling reactions with DMAP (10 mol%) achieve 67% yield compared to 45% without.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes thermal degradation and improves safety for exothermic steps (e.g., nitrile oxide cycloaddition). A two-stage system with in-line IR monitoring ensures real-time quality control.

Case Study :

Green Chemistry Approaches

Replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact. CPME’s low toxicity and high boiling point (106°C) facilitate solvent recovery.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Coupling | 3 | 45–67 | 98 | High |

| In-Situ Ring Formation | 5 | 35–50 | 95 | Moderate |

Key Takeaways :

-

Direct coupling is preferable for industrial applications due to fewer steps and higher scalability.

-

In-situ methods offer flexibility for structural diversification but require advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety.

Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide” could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving oxadiazole-containing compounds.

Medicine: Possible development as a pharmaceutical agent due to its structural features.

Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide” would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could be involved in hydrogen bonding or π-π interactions with biological targets, while the phenoxyacetamide group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Analogs

Substituent Effects on Bioactivity

- Methyl Groups: Methyl substituents (e.g., target compound, 880395-86-8) improve metabolic stability by steric shielding of the acetamide bond .

- Heterocyclic Core :

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound characterized by its unique structure that incorporates an oxadiazole moiety and a phenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.29 g/mol. The presence of the 1,2,5-oxadiazole ring is significant as it is often associated with various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various pathogens, including bacteria and fungi. A study highlighted that oxadiazole derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways, making them promising candidates for the development of new antibiotics .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. Specifically, the compound may target thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and gene expression regulation in cancer cells .

A structure-activity relationship (SAR) analysis has shown that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions on the phenoxy group have demonstrated improved selectivity and potency against tumor cells .

Study on Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating significant antiproliferative activity. Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(trifluoromethyl)-1,2,4-oxadiazol | Contains trifluoromethyl group; linked to phenolic compounds | Antimicrobial |

| 5-(4-bromophenyl)-1,3,4-thiadiazole | Contains bromine substitution; thiadiazole ring | Anticancer |

| 4-(4-chlorophenoxy)-1,2,5-thiadiazole | Similar phenoxy group; thiadiazole instead of oxadiazole | Antifungal |

This table illustrates that while similar compounds exhibit notable biological activities, the unique combination of functional groups in this compound may enhance its efficacy compared to these analogs.

Q & A

Basic Research Question

- ¹H NMR : The oxadiazole proton appears as a singlet at δ 8.1–8.3 ppm, while the acetamide NH resonates near δ 9.8 ppm. Aromatic protons from the 4-methylphenoxy group show multiplet signals at δ 6.9–7.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) is observed at ~166–170 ppm .

- MS : Molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) confirm molecular weight .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to verify connectivity between the oxadiazole and acetamide moieties .

What mechanistic insights explain the reactivity of the oxadiazole core during functionalization?

Advanced Research Question

The 1,2,5-oxadiazole ring undergoes nucleophilic substitution at the 3-position due to electron-withdrawing effects from the N–O bonds. For example:

- Acylation : Chloroacetyl chloride attacks the amine group, forming an acetamide via SN2 mechanism .

- Electrophilic Substitution : Electron-rich substituents (e.g., 4-methylphenoxy) direct further modifications .

How do structural modifications influence biological activity (e.g., hypoglycemic or anti-inflammatory effects)?

Advanced Research Question

- Oxadiazole Modifications : Introducing ethyl groups at position 4 enhances lipophilicity, improving membrane permeability .

- Phenoxy Group : The 4-methylphenoxy moiety may interact with hydrophobic pockets in target enzymes (e.g., α-glucosidase) .

Advanced Research Question

- Yield Discrepancies : Variations arise from solvent purity (e.g., DMF vs. acetonitrile) or reaction time optimization .

- Spectral Shifts : Deuterated solvent effects (CDCl₃ vs. DMSO-d₆) may alter NH proton chemical shifts by 0.5–1.0 ppm .

Methodology : Reproduce reactions under controlled conditions and validate via HPLC purity checks (>95%) .

What computational methods predict the compound’s pharmacokinetic or toxicity profile?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–75) and blood-brain barrier penetration (low) .

- Toxicity : AMES tests and hepatotoxicity models suggest low mutagenic risk but potential CYP450 inhibition .

What challenges arise in crystallographic characterization, and how are they resolved?

Advanced Research Question

Basic Research Question

- pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to oxadiazole ring hydrolysis .

- Thermal Stability : Stable up to 150°C, but prolonged heating (>6 h) induces decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.